ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds like ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, involves various strategies that are often tailored to achieve specific substitutions and functional group incorporations. The Pictet-Spengler reaction, for example, is a pivotal method in constructing tetrahydro-β-carboline scaffolds, a core structure in many indole-based alkaloids, which demonstrates the versatility of indole synthesis techniques in accommodating functional group variations for complex molecule assembly (Rao, Maiti, & Chanda, 2017).
Scientific Research Applications
Synthesis and Antiviral Activity
Research indicates that certain derivatives of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate have been synthesized and tested for antiviral activities. For instance, Ivashchenko et al. (2014) explored the antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), although most compounds showed limited activity, with some exceptions demonstrating micromolar activities against certain cell lines sensitive to HCV infection (Ivashchenko et al., 2014).
Anti-hepatitis B Virus Activities
Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, including derivatives similar to ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. These compounds were evaluated for their anti-hepatitis B virus (HBV) activities, with some showing significant activity, more potent than the positive control lamivudine (Zhao et al., 2006).
Synthesis of Furoindole Derivatives
Grinev et al. (1977) investigated the synthesis of furoindole derivatives from compounds including ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate. They explored the formation of diethylamides of dimethyl-3-carbethoxy furoindoles, contributing to the chemistry of heterocyclic compounds (Grinev et al., 1977).
Anti-Influenza Drug Candidate
Ivashchenko et al. (2014) conducted preclinical testing of AV0038, a derivative of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, revealing its potential as an anti-influenza drug. They assessed its solubility, stability, pharmacokinetics, bioavailability, and acute toxicity in mice, establishing it as a promising candidate for further investigation (Ivashchenko et al., 2014).
5-HT1D Receptor Agonist Properties
Barf et al. (1996) synthesized and tested novel derivatives, including those related to ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, for their binding affinities to various receptors. They found that these compounds displayed agonist activity at 5-HT1D receptors, providing insight into their potential pharmacological applications (Barf et al., 1996).
properties
IUPAC Name |
ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)15(3)12-7-6-10(17-4)8-11(12)13/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUZPMIHHYWEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350608 | |
Record name | ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |
CAS RN |
40963-98-2 | |
Record name | ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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